REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1O.[CH3:12][C:13](C)([O-:15])[CH3:14].[K+].[CH2:18](O)[CH2:19]C>>[CH:13]1([O:15][C:5]2[CH:4]=[CH:3][CH:8]=[CH:7][C:6]=2[CH:9]=[O:10])[CH2:14][CH2:19][CH2:18][CH2:12]1 |f:1.2|
|
Name
|
|
Quantity
|
77.7 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C=O)O
|
Name
|
|
Quantity
|
69.4 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
69.0 ml 630 mmoles), and the solution refluxed
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed for another 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The ether phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.4 g | |
YIELD: PERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |